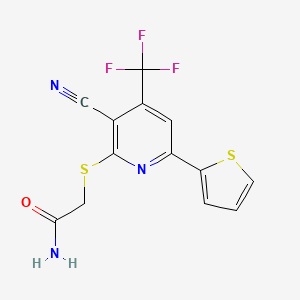

2-((3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide

Description

This compound is a pyridine derivative with a 3-cyano group, a 6-(2-thienyl) substituent, and a 4-(trifluoromethyl) group. Its synthesis would follow similar pathways to those described for pyridine-thioacetamide hybrids, such as nucleophilic substitution reactions involving thiols and chloroacetamides .

Properties

IUPAC Name |

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3OS2/c14-13(15,16)8-4-9(10-2-1-3-21-10)19-12(7(8)5-17)22-6-11(18)20/h1-4H,6H2,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLIHASOZZDHMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299198-19-9 | |

| Record name | 2-((3-CYANO-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL)THIO)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide typically involves multi-step organic reactions. One possible route includes:

Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the cyano, thienyl, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

Thioacetamide Introduction: The thioacetamide moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the thioacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienylpyridine derivatives. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. In one notable study, derivatives showed IC50 values ranging from 27.7 to 39.2 µM against breast cancer cell lines (MCF-7, T47-D, MDA-MB231), while exhibiting low toxicity towards normal cell lines (NIH-3T3) with IC50 values exceeding 100 µM .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. Thienylpyridine derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties. Research indicates that modifications to the thienyl and pyridine rings can enhance these activities, making them potential candidates for developing new antimicrobial agents .

Case Studies

- Anticancer Evaluation : A comprehensive study investigated the effects of various thienylpyridine derivatives on cancer cell proliferation. The results indicated that structural modifications significantly influenced their anticancer potency, with specific substitutions leading to enhanced activity against resistant cancer strains .

- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial efficacy of thienylpyridines against clinical isolates of bacteria and fungi. The study found that certain derivatives exhibited potent inhibitory effects, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Data Tables

| Compound | Cell Line Tested | IC50 (µM) | Toxicity on Normal Cells (IC50 > µM) |

|---|---|---|---|

| 2-((3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide | MCF-7 | 27.7 | >100 |

| This compound | T47-D | 39.2 | >100 |

| This compound | MDA-MB231 | 35.0 | >100 |

Mechanism of Action

The mechanism of action of 2-((3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and trifluoromethyl groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

- Pyridine Core Modifications: LBJ-03 (): 3-cyano-2-thioacetamide pyridine with a 4-fluorophenyl acetamide group. Lacks the 6-thienyl and 4-CF₃ substituents, reducing steric bulk and electron-withdrawing effects compared to the target compound. LBJ-08 (): 3-cyano-6-(trifluoromethyl)-2-thioacetamide pyridine. Shares the 4-CF₃ group but replaces the 6-thienyl with CF₃, likely increasing hydrophobicity. CymitQuimica Compound (): 6-(3,4-dimethoxyphenyl)-4-CF₃ analog.

- Heterocyclic Core Replacements: Quinazolinone-Cyanopyridinone Hybrids (): Dual EGFR/BRAF inhibitors with thioacetamide linkers. While structurally distinct, the shared thioether motif suggests similar metabolic stability and target engagement mechanisms. Pyrimidine Derivatives (): Feature pyrimidine cores with chloroaryl and trimethoxyphenyl groups. The pyrimidine ring may confer different electronic properties compared to pyridine.

Physicochemical Properties

- Melting Points: High thermal stability is observed in analogs (e.g., >300°C for quinazolinone hybrids in ), suggesting the target compound may also exhibit high crystallinity.

Data Tables

Table 2: Physicochemical Properties

*Calculated using ChemDraw.

Biological Activity

The compound 2-((3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide is a member of the thioacetamide family, notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (2S)-2-[3-cyano-6-(2-thiophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-phenylacetic acid

- Molecular Formula : C19H11F3N2O2S2

- Molecular Weight : 420.4 g/mol

Structural Representation

The structural formula can be represented as follows:

Research indicates that this compound exhibits a range of biological activities, primarily through the inhibition of specific enzymes and interaction with various cellular pathways. Its thioamide group is critical for its biological function, influencing its ability to bind to target proteins.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown significant activity against various viruses by disrupting viral replication processes. For instance, one study reported an EC50 value of 130.24 μM against the Tobacco Mosaic Virus (TMV), indicating its efficacy in inhibiting viral activity in vitro .

Antitumor Properties

The compound has also been evaluated for its antitumor properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. For example, it exhibited a dose-dependent inhibition of cell proliferation in breast cancer cell lines with IC50 values ranging from 25 to 50 μM .

Enzyme Inhibition

Inhibition studies have revealed that this compound can effectively inhibit certain enzymes involved in metabolic pathways. Specifically, it has been shown to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . This inhibition was observed at concentrations as low as 10 μM.

Study 1: Antiviral Efficacy Against TMV

A study published in MDPI assessed various derivatives of thioacetamide compounds, including the target compound. The results indicated that modifications to the pyridine ring significantly enhanced antiviral activity, with the most potent derivative achieving an EC50 of 30.57 μM against TMV .

Study 2: Antitumor Activity in Breast Cancer Cells

In a separate investigation focusing on breast cancer treatment, the compound was tested against several cancer cell lines. The results demonstrated that it could reduce cell viability by over 70% at concentrations above 50 μM after 48 hours of treatment. This suggests a strong potential for development as an anticancer agent .

Study 3: Inhibition of T3SS in Pathogenic Bacteria

A dissertation highlighted the compound's ability to inhibit T3SS-mediated secretion in pathogenic E. coli strains. The study found that at concentrations exceeding 50 μM, significant reductions in virulence factor secretion were observed, suggesting potential use in treating bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 2-((3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide, and how can reaction efficiency be optimized?

Answer: The compound can be synthesized via nucleophilic substitution and condensation reactions. A validated approach involves reacting a pyridinyl-thiol precursor (e.g., 3-cyano-4,6-distyrylpyridin-2(1H)-thione) with 2-chloroacetamide derivatives in ethanol under reflux, catalyzed by sodium acetate . Key optimization parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Higher solubility of intermediates |

| Catalyst | Sodium acetate (1.2 eq.) | Accelerates condensation |

| Temperature | 80°C (reflux) | Balances reaction rate and byproduct formation |

| Reaction Time | 30–60 min | Prevents decomposition |

Yield improvements (>85%) are achievable via recrystallization from ethanol-dioxane mixtures .

Q. How should researchers characterize this compound spectroscopically, and what spectral markers are critical for validation?

Answer: Use a combination of techniques:

- IR Spectroscopy : Confirm the presence of C≡N (~2210 cm⁻¹), C=O (~1660 cm⁻¹), and S-H (~2550 cm⁻¹, if present) .

- ¹H/¹³C NMR : Key signals include:

- δ 4.00 ppm (s, 2H, SCH₂) .

- Aromatic protons in δ 6.7–8.0 ppm (thienyl and pyridinyl groups) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 341 for analogous compounds) and fragmentation patterns matching the acetamide and cyano groups .

Q. What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Work in a fume hood to prevent inhalation of fine particles .

- Storage : Keep in airtight containers under dry, inert conditions (e.g., N₂ atmosphere) to avoid hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Answer: Contradictions often arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : Identify tautomeric shifts (e.g., thiol ↔ thione equilibria) .

- HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients to detect and quantify impurities .

- X-ray Crystallography : Resolve ambiguous structures by determining crystal packing and bond lengths .

Q. What experimental design principles apply when evaluating this compound’s biological activity?

Answer: Adopt a tiered approach:

In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or DNA topoisomerases .

In Vitro Assays :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Test against acetylcholinesterase or cytochrome P450 isoforms via spectrophotometric methods .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks to validate specificity .

Q. How can the trifluoromethyl group’s electronic effects influence the compound’s reactivity in further derivatization?

Answer: The -CF₃ group is strongly electron-withdrawing, which:

- Deactivates the pyridine ring , directing electrophilic substitution to the 5-position .

- Enhances stability : Reduces oxidative degradation but may complicate nucleophilic aromatic substitution.

- Strategies : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the thienyl group while preserving the -CF₃ moiety .

Q. What methodologies are suitable for studying environmental fate and ecotoxicology of this compound?

Answer: Follow OECD guidelines:

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous buffers and analyze degradation products via LC-MS .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays .

- Bioaccumulation : Measure logP values (e.g., shake-flask method) to assess partitioning in lipid membranes .

Q. How can researchers address low yields in large-scale synthesis?

Answer:

- Process Optimization : Switch to flow chemistry for better heat/mass transfer .

- Catalyst Screening : Test alternatives to sodium acetate (e.g., DMAP or DBU) to enhance reaction rates .

- Byproduct Recycling : Use column chromatography or fractional crystallization to recover unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.